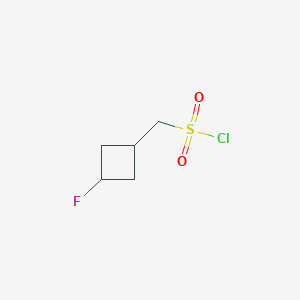![molecular formula C8H14F3N3O2 B2949790 N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide CAS No. 2288716-05-0](/img/structure/B2949790.png)
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide, also known as ATEC, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for cancer cell survival and replication. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are enzymes involved in DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been found to inhibit angiogenesis (the formation of new blood vessels), which is a process that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide in lab experiments is its potency against cancer cells and viruses. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for further research. However, one limitation of this compound is its low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential use in other areas of research, such as neurodegenerative diseases and inflammation. Finally, the development of more water-soluble derivatives of this compound may improve its effectiveness in certain applications.
Synthesis Methods
The synthesis of N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide involves the reaction between N-methylcarbohydrazide and 1,1,1-trifluoro-2-iodoethene, followed by the reaction with tert-butanol and sodium hydride. This process yields this compound as a white solid with a melting point of 132-134°C.
Scientific Research Applications
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown potential as an antiviral agent against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBYNXJGXSBKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)/N=C(/C(F)(F)F)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2949722.png)
![3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B2949723.png)
![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2949724.png)

